N-(5-BROMOPYRIDIN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
N-(5-BROMOPYRIDIN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a heterocyclic compound that features a bromopyridine moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMOPYRIDIN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves the formation of the oxazole ring followed by the introduction of the bromopyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be synthesized via a cyclization reaction involving an amide and an α-haloketone . The bromopyridine moiety can be introduced through a nucleophilic substitution reaction using 5-bromopyridine as a starting material .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMOPYRIDIN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-(5-BROMOPYRIDIN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-BROMOPYRIDIN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
(5-BROMOPYRIDIN-2-YL)METHANOL: This compound features a bromopyridine moiety similar to N-(5-BROMOPYRIDIN-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE but lacks the oxazole ring.
6-[(5-BROMOPYRIDIN-2-YL)IMINOMETHYL]PHENOL: This compound also contains a bromopyridine moiety but has a different functional group attached.
Uniqueness
This compound is unique due to the presence of both the bromopyridine moiety and the oxazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-3-9-11(7(2)18-16-9)12(17)15-10-5-4-8(13)6-14-10/h4-6H,3H2,1-2H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIDWBFJCZAJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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